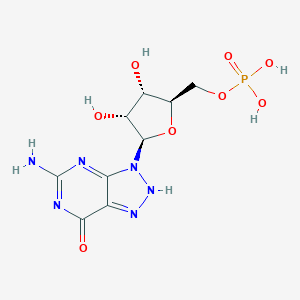

8-Azaguanosine-5'-monophosphate

Description

Propriétés

Numéro CAS |

1165-66-8 |

|---|---|

Formule moléculaire |

C9H13N6O8P |

Poids moléculaire |

364.21 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H13N6O8P/c10-9-11-6-3(7(18)12-9)13-14-15(6)8-5(17)4(16)2(23-8)1-22-24(19,20)21/h2,4-5,8,16-17H,1H2,(H2,19,20,21)(H3,10,11,12,18)/t2-,4-,5-,8-/m1/s1 |

Clé InChI |

OJUHSJJHRFFVGB-UMMCILCDSA-N |

SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)OP(=O)(O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=O)C3=NN2)N)O)O)OP(=O)(O)O |

SMILES canonique |

C(C1C(C(C(O1)N2C3=NC(=NC(=O)C3=NN2)N)O)O)OP(=O)(O)O |

Synonymes |

8-azaguanosine-5'-monophosphate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 8-azaGMP with structurally or functionally related nucleotides, drawing parallels from the provided evidence and general biochemical principles:

Table 1: Comparative Analysis of 8-Azaguanosine-5'-monophosphate and Analogous Compounds

*Inferred from analogs like T-araC, which shows increased stability due to structural modifications .

Key Comparisons

Structural and Functional Differences 8-azaGMP vs. GMP: The 8-aza substitution in 8-azaGMP disrupts base pairing and may reduce recognition by kinases or phosphodiesterases, unlike natural GMP, which is integral to RNA synthesis and cGAS-STING signaling . 8-azaGMP vs.

Metabolic Stability Analogous to T-araC (), which exhibits prolonged metabolic stability due to its thio-arabinosyl sugar, 8-azaGMP’s aza substitution may confer resistance to degradation, enhancing its bioavailability.

Biological Activity

- Enzyme Inhibition : 8-azaGMP likely inhibits guanylate kinase or other kinases, similar to how T-araC-5'-triphosphate inhibits DNA polymerase .

- cGAS-STING Pathway : While GMP-derived cGAMP activates STING to trigger interferon responses , 8-azaGMP’s modified structure might either antagonize or fail to activate this pathway, warranting further study.

Applications Research Tool: Like 8-azidoadenosine-5'-DP (), 8-azaGMP could serve as a probe for studying nucleotide-binding proteins. Therapeutic Potential: Hypothesized antiviral/anticancer effects mirror those of 8-azaguanine, but its efficacy and safety remain unconfirmed .

Méthodes De Préparation

Purine Nucleoside Phosphorylase-Mediated Ribosylation

In the first step, PNP catalyzes the reversible phosphorolysis of 8-azaguanine in the presence of ribose-1-phosphate to form 8-azaguanosine. Studies in Chinese hamster lung fibroblasts demonstrated that wild-type cells efficiently synthesize 8-azaguanosine from 8-azaguanine, with reaction rates comparable to those observed for natural substrates like guanine. The equilibrium favors nucleoside formation under physiological pH (7.4) and temperature (37°C), with ribose-1-phosphate concentrations typically maintained at 5–10 mM.

Nucleoside Kinase-Catalyzed Phosphorylation

The second step involves phosphorylation of 8-azaguanosine by nucleoside kinase to yield 8-azaGMP. Wild-type cells exhibit robust kinase activity, achieving conversion rates of 60–70% under optimized ATP (2–5 mM) and Mg²⁺ (5–10 mM) conditions. However, resistance mechanisms in mutant cell lines—such as downregulation of nucleoside kinase—reduce yields to <20%, highlighting the dependency of this method on kinase availability.

Key Data:

| Parameter | Wild-Type Cells | Resistant Mutants |

|---|---|---|

| 8-azaguanosine synthesis | 85–90% | 80–85% |

| 8-azaGMP yield | 60–70% | <20% |

Chemical Phosphorylation Using Carbonyldiimidazole

Chemical synthesis offers an alternative to enzymatic methods, particularly for large-scale production. The carbonyldiimidazole (CDI) method, adapted from protocols for cytidine and guanosine triphosphates, involves activating the nucleoside with CDI followed by reaction with pyrophosphate.

Reaction Mechanism and Optimization

-

Activation : 8-azaguanosine reacts with CDI (4 equiv) in acetonitrile at 25°C for 12 hours, forming a reactive imidazolide intermediate.

-

Phosphorylation : The intermediate is treated with tri-n-butylammonium pyrophosphate (1.5 equiv) in anhydrous DMF, yielding 8-azaGMP after 24 hours.

-

Purification : Ion-exchange chromatography on DEAE-cellulose removes unreacted starting materials and byproducts, achieving purities >90%.

Key Data:

| Parameter | Value |

|---|---|

| CDI equivalents | 4 |

| Reaction time | 24 hours |

| Isolated yield | 70–75% |

| Purity (post-chromatography) | >90% |

Prodrug Strategies: Phosphoramidate (ProTide) Approach

The ProTide technology, developed to bypass kinase-dependent activation, involves synthesizing phosphoramidate prodrugs that hydrolyze intracellularly to release 8-azaGMP. This method is particularly advantageous in kinase-deficient systems.

Synthesis of 8-azaGMP ProTides

-

Phosphoramidate Formation : 8-azaguanosine is treated with phosphorus oxychloride (POCl₃) in the presence of amino acid esters (e.g., L-alanine isopropyl ester) and triazole to form the phosphoramidate intermediate.

-

Purification : Silica gel chromatography isolates the ProTide with yields of 50–60%.

Intracellular Activation

The ProTide undergoes hydrolysis by carboxypeptidases or esterases in target cells, releasing 8-azaGMP. Studies on FUDR ProTides demonstrated monophosphate delivery efficiencies of >80% in kinase-deficient cell lines.

Key Data:

| Parameter | Value |

|---|---|

| ProTide yield | 50–60% |

| Intracellular conversion | >80% |

| EC₅₀ in resistant cells | 2–5 μM |

Comparative Analysis of Methods

Efficiency and Scalability

-

Enzymatic : Suitable for small-scale (<10 g) synthesis but limited by enzyme costs and kinase dependency.

-

Chemical : Scalable to >100 g with consistent yields, though requires toxic solvents and chromatographic purification.

-

ProTide : Ideal for therapeutic applications in kinase-deficient environments but involves multi-step synthesis.

Cost Considerations

| Method | Enzyme/Chemical Cost | Purification Cost |

|---|---|---|

| Enzymatic | High ($500–$1,000/g) | Low |

| Chemical | Moderate ($200–$400/g) | High |

| ProTide | High ($600–$800/g) | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Azaguanosine-5'-monophosphate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves substitution at the 8-position of guanine with an azide group, followed by phosphorylation. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and absence of side products. Quantification via UV absorbance at 254 nm (characteristic of purine bases) ensures stoichiometric accuracy .

Q. How does the structural modification at the 8-position of guanosine-5'-monophosphate influence its biochemical activity?

- Methodological Answer : The 8-aza substitution replaces the carbon atom at position 8 with nitrogen, altering electronic properties and hydrogen-bonding capacity. Structural confirmation relies on nuclear magnetic resonance (NMR) for positional assignment and X-ray crystallography to compare with unmodified guanosine monophosphate. Activity differences are assessed via enzyme kinetics (e.g., and ) in nucleotide-binding assays .

Q. What is the role of this compound in nucleotide salvage pathways?

- Methodological Answer : Unlike natural nucleotides, 8-azaguanosine derivatives are not efficiently incorporated into RNA or DNA due to structural distortions. Studies using radiolabeled -azaguanine track metabolic flux in salvage pathways, while competitive inhibition assays with hypoxanthine-guanine phosphoribosyltransferase (HGPRT) reveal its potential as a metabolic inhibitor .

Advanced Research Questions

Q. How to design experiments to assess the inhibitory effects of this compound on viral polymerases?

- Methodological Answer : Detergent-treated virions (e.g., fowl plague virus) are dialyzed to remove endogenous nucleotides. Transcriptase activity is measured via -UTP incorporation in the presence of this compound. Controls include unmodified GMP and GTP to differentiate competitive vs. non-competitive inhibition. Dose-response curves quantify IC values .

Q. What strategies resolve contradictions in studies reporting variable effects of this compound on enzyme activation?

- Methodological Answer : Contradictions may arise from differences in enzyme isoforms or assay conditions. Systematic evaluation includes:

- Enzyme source : Compare isoforms (e.g., brain vs. liver glutamate dehydrogenase).

- Cofactor requirements : Test Mg/Mn dependence.

- Pre-treatment protocols : Use dialysis to eliminate residual nucleotides affecting baseline activity .

Q. How can photoaffinity labeling techniques be adapted to study protein interactions with this compound analogs?

- Methodological Answer : Synthesize a photoactive analog (e.g., 8-azido derivative) and incubate with target proteins (e.g., kinases or polymerases). UV irradiation cross-links the probe to binding sites. Subsequent tryptic digestion and LC-MS/MS identify labeled peptides, while autoradiography (with -labeled probes) confirms functional binding regions .

Q. What comparative approaches evaluate biochemical differences between this compound and halogenated analogs (e.g., 8-bromo-GMP)?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to compare binding affinities to target enzymes. Molecular dynamics simulations predict steric and electronic effects of substituents. Functional assays (e.g., polymerase inhibition) correlate structural modifications with activity loss or gain .

Data Analysis and Interpretation

Q. How to interpret kinetic data showing non-competitive inhibition of enzymes by this compound?

- Methodological Answer : Non-competitive inhibition suggests binding outside the active site. Use site-directed mutagenesis to identify allosteric regions. Förster resonance energy transfer (FRET) probes detect conformational changes in the enzyme upon inhibitor binding .

Q. What statistical methods address variability in nucleotide analog studies?

- Methodological Answer : Normalize data to internal controls (e.g., ATP levels). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Bootstrap resampling accounts for small sample sizes in dose-response experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.